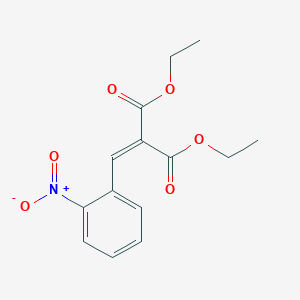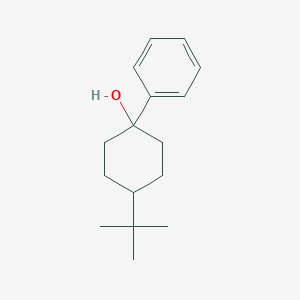
4-Tert-butyl-1-phenylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-1-phenylcyclohexanol, also known as Tert-butylcyclohexanol, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that is commonly used as a solvent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-1-phenylcyclohexanol is not well understood. However, it is believed that it exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
4-Tert-butyl-1-phenylcyclohexanol has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Tert-butyl-1-phenylcyclohexanol in laboratory experiments is its high solubility in organic solvents. This makes it a useful solvent for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to aquatic organisms, and caution should be exercised when handling this compound in the laboratory setting.
Orientations Futures
There are several future directions for the study of 4-Tert-butyl-1-phenylcyclohexanol. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, 4-Tert-butyl-1-phenylcyclohexanol is a chemical compound that has shown promise in the field of scientific research. Its potential therapeutic applications have been extensively studied, and it has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. While its use in laboratory experiments has several advantages, caution should be exercised due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Tert-butyl-1-phenylcyclohexanol involves the reaction of cyclohexanone with tert-butylmagnesium chloride, followed by the addition of phenylmagnesium bromide. The resulting mixture is then subjected to hydrolysis to obtain the final product. This method has been widely used in the laboratory setting due to its simplicity and high yield.
Applications De Recherche Scientifique
4-Tert-butyl-1-phenylcyclohexanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
Numéro CAS |
19437-01-5 |
|---|---|
Nom du produit |
4-Tert-butyl-1-phenylcyclohexanol |
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-tert-butyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-15(2,3)13-9-11-16(17,12-10-13)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 |
Clé InChI |
ZNRSAQUSEPSLQP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



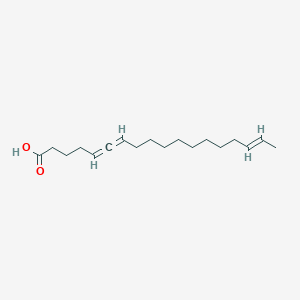

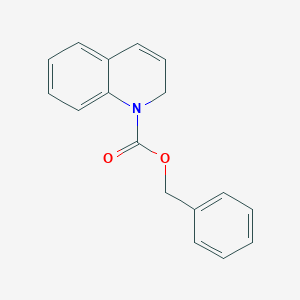
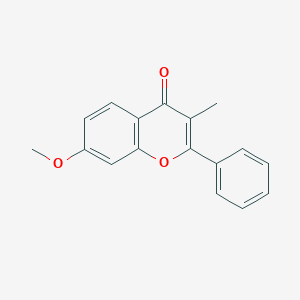

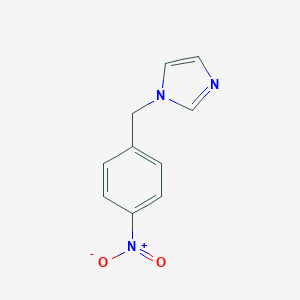
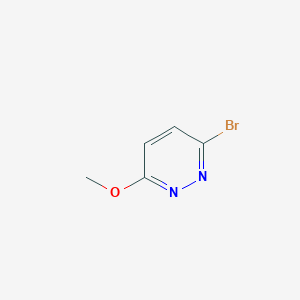
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
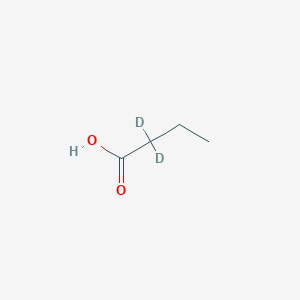
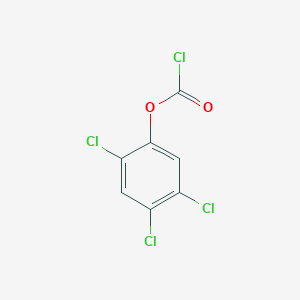
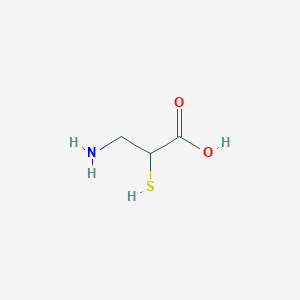
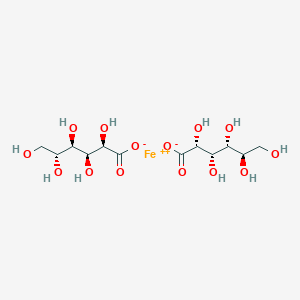
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
